N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfur-containing functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include chlorinated aromatic compounds, furans, and triazoles, often in the presence of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or alter receptor signaling, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE: shares similarities with other compounds containing chlorinated aromatic rings, furans, and triazoles.
Organochlorine Compounds: These compounds contain chlorine atoms bonded to carbon and exhibit diverse chemical properties.
Triazole Derivatives: Compounds containing the triazole ring are known for their biological activity and are used in various applications.
Uniqueness
The uniqueness of N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C16H15ClN4O2S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
(E)-1-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H15ClN4O2S/c1-11-7-12(5-6-15(11)17)22-9-14-4-3-13(23-14)8-19-21-10-18-20-16(21)24-2/h3-8,10H,9H2,1-2H3/b19-8+ |
InChI Key |
PGTVTENTLKDBGD-UFWORHAWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)/C=N/N3C=NN=C3SC)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=NN3C=NN=C3SC)Cl |
Origin of Product |
United States |
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